CuAAC Reactivity: Propargyl vs. Allyl Comparison
Boc-L-Cys(Propargyl)-OH contains a terminal propargyl group that exhibits second-order rate constants (k₂) in CuAAC ranging from 10⁻² to 10 M⁻¹ s⁻¹ under standard bioconjugative conditions, compared to negligible reactivity for allyl-containing analogs (Boc-L-Cys(Allyl)-OH) which do not undergo CuAAC and require alternative thiol-ene chemistry. Tertiary propargyl carbamates and internal alkynes display >10-fold lower reactivity than terminal propargyl systems under identical CuAAC conditions [1].
| Evidence Dimension | Second-order rate constant (k₂) for CuAAC with azide |
|---|---|
| Target Compound Data | 10⁻² to 10 M⁻¹ s⁻¹ for terminal propargyl compounds (class representative) |
| Comparator Or Baseline | Allyl compounds: negligible CuAAC reactivity; Internal alkynes: ~10-fold lower than terminal propargyl; Tertiary propargyl carbamates: >10-fold lower |
| Quantified Difference | Terminal propargyl ≥ 10× more reactive than internal alkynes; allyl non-reactive in CuAAC |
| Conditions | CuSO₄ (75 μM), ligand (450 μM), sodium ascorbate (2.5 mM), pH 7.0 phosphate buffer/DMSO (95:5), room temperature |
Why This Matters
Higher CuAAC reactivity enables shorter conjugation times, lower catalyst loading, and improved yields in peptide functionalization workflows.
- [1] Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(4), 684–689. View Source
